molecular formula C19H29NO B310491 N-(2,4-dimethylphenyl)-10-undecenamide

N-(2,4-dimethylphenyl)-10-undecenamide

Cat. No.: B310491
M. Wt: 287.4 g/mol
InChI Key: BSMAOGIYINQGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)-10-undecenamide is a synthetic amide derivative characterized by an unsaturated 10-undecenamide backbone and a 2,4-dimethylphenyl substituent.

Properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)undec-10-enamide

InChI

InChI=1S/C19H29NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-14-13-16(2)15-17(18)3/h4,13-15H,1,5-12H2,2-3H3,(H,20,21)

InChI Key

BSMAOGIYINQGNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCCCCCC=C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCCCCCC=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic vs. Heterocyclic Substituents :
    The 2,4-dimethylphenyl group in the target compound confers steric bulk and lipophilicity, contrasting with the polar nitro group in CID 3059509 and the hydrogen-bonding pyrimidinyl group in N-(2-pyrimidinyl)-10-undecenamide . These differences impact solubility and interaction with biological targets.
  • Amide vs. Ester/Aldehyde Functionality: Amides (e.g., target compound) exhibit greater hydrolytic stability compared to esters (Ethyl 10-undecenoate) and aldehydes (10-Undecenal) . The latter two are more reactive but less suited for applications requiring prolonged stability.
  • Polarity and Solubility: The morpholinoethyl group in N-(2-Morpholinoethyl)-10-undecenamide introduces a polar tertiary amine, enhancing aqueous solubility. In contrast, the dimethylphenyl group in the target compound reduces solubility in polar solvents.

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